

Spectroscopic Analysis of p-Nitrostyryl Ketone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *p*-Nitrostyryl ketone

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This technical guide provides an in-depth overview of the spectroscopic analysis of **p-Nitrostyryl ketone** derivatives, a class of chalcones with significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the p-nitro substitution on the styryl moiety lead to distinct spectroscopic signatures that are crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document outlines the key spectroscopic techniques employed, presents quantitative data for a range of derivatives, details experimental protocols, and visualizes relevant workflows and biological pathways.

Core Spectroscopic Techniques

The structural elucidation of **p-Nitrostyryl ketone** derivatives relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

- **UV-Visible (UV-Vis) Spectroscopy:** This technique is used to study the electronic transitions within the molecule. The extended π -conjugation system in chalcones, which includes the two aromatic rings, the α,β -unsaturated ketone, and the nitro group, gives rise to characteristic absorption bands. The position and intensity of the maximum absorption wavelength (λ_{max}) are sensitive to the substitution pattern on the aromatic rings.^{[1][2]}
- **Infrared (IR) Spectroscopy:** IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption bands for **p-Nitrostyryl**

ketones include the carbonyl (C=O) stretching of the α,β -unsaturated ketone, the C=C stretching of the alkene and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[\[3\]](#)[\[4\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which are particularly useful for confirming the trans configuration of the vinylic protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule, with the carbonyl carbon showing a characteristic downfield chemical shift.[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways for ketones include α -cleavage and the McLafferty rearrangement.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of **p-Nitrostyryl ketone** derivatives.

Table 1: UV-Visible and Infrared Spectroscopic Data

Compound	Solvent	λ_{max} (nm)	ϵ ($\text{M}^{-1}\text{cm}^{-1}$)	$\nu(\text{C=O})$ (cm^{-1})	$\nu(\text{C=C})$ (cm^{-1})	$\nu(\text{NO}_2)$ (cm^{-1})	Reference
(E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one	DMSO	312-327	14,000-20,000	~1660	~1595	~1515, ~1345	[3][10]
(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one	DMF	389	-	1652	1595	1505, 1422	[4][11]
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one	-	-	-	1667	1511	1511, 1334 (N-O)	[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one	-	-	-	1690	1595	1515, 1352	[3]

Table 2: ^1H NMR Spectroscopic Data (Solvent: CDCl_3 or DMSO-d_6)

Compound	δ H α (ppm), J (Hz)	δ H β (ppm), J (Hz)	Aromatic Protons (ppm)	Other Signals (ppm)	Reference
(E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one	7.53 (d), 15.6	7.82 (d), 15.6	7.5-8.3 (m)	-	[12]
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one	7.48 (d), 16.2	7.53 (d), 16.2	7.76-8.24 (m)	-	[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one	7.51-7.61 (m)	8.16-8.21 (m)	7.51-8.72 (m)	-	[3]
(E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one	6.87 (d), 15.5	7.21 (d), 15.5	6.90-8.15 (m)	3.83 (s, 3H, OCH ₃)	[13]

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

Compound	δ (C=O) (ppm)	δ (C α) (ppm)	δ (C β) (ppm)	Aromatic Carbons (ppm)	Other Signals (ppm)	Reference
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one	192.5	124.3	143.1	125.1-148.7	-	[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one	188.5	123.1	133.6	123.4-149.9	-	[3]
(E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one	192.9	124.1	146.3	114.6-162.2	55.6 (OCH ₃)	[13]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of p-Nitrostyryl Ketone Derivatives (Claisen-Schmidt Condensation)

A general procedure for the synthesis of **p-Nitrostyryl ketone** derivatives is the Claisen-Schmidt condensation reaction.[5][14][15]

- **Reactant Preparation:** Dissolve an appropriate substituted acetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask.
- **Base Addition:** To the stirred solution, add a solution of sodium hydroxide (6 mL, 1.0 M) or a catalytic amount of a suitable base (e.g., 40% KOH solution) in an ice-salt bath.^{[5][14]}
- **Aldehyde Addition:** After stirring for 15 minutes, add the p-nitrobenzaldehyde or other appropriate aldehyde and continue stirring the reaction mixture for 3-4 hours at room temperature.^{[5][14]}
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the product, wash it with water, and recrystallize it from a suitable solvent system (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone.^{[5][14]}

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the **p-Nitrostyryl ketone** derivative in a suitable UV-grade solvent (e.g., ethanol, DMSO, or DMF) at a concentration of approximately 1×10^{-4} M.^[16]
- **Instrument Calibration:** Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.
- **Data Acquisition:** Record the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.
- **Data Analysis:** Determine the maximum absorption wavelength (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law.

Infrared Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with spectroscopic grade KBr and press it into a thin, transparent pellet using a hydraulic press.^[16]

- Background Scan: Record a background spectrum of a pure KBr pellet.
- Data Acquisition: Place the sample pellet in the instrument and record the transmittance or absorbance spectrum in the range of 4000-400 cm^{-1} .[\[16\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **p-Nitrostyryl ketone** derivative in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum to singlets for each unique carbon.[\[5\]](#)
[\[17\]](#)
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ^1H), and coupling patterns to elucidate the structure.

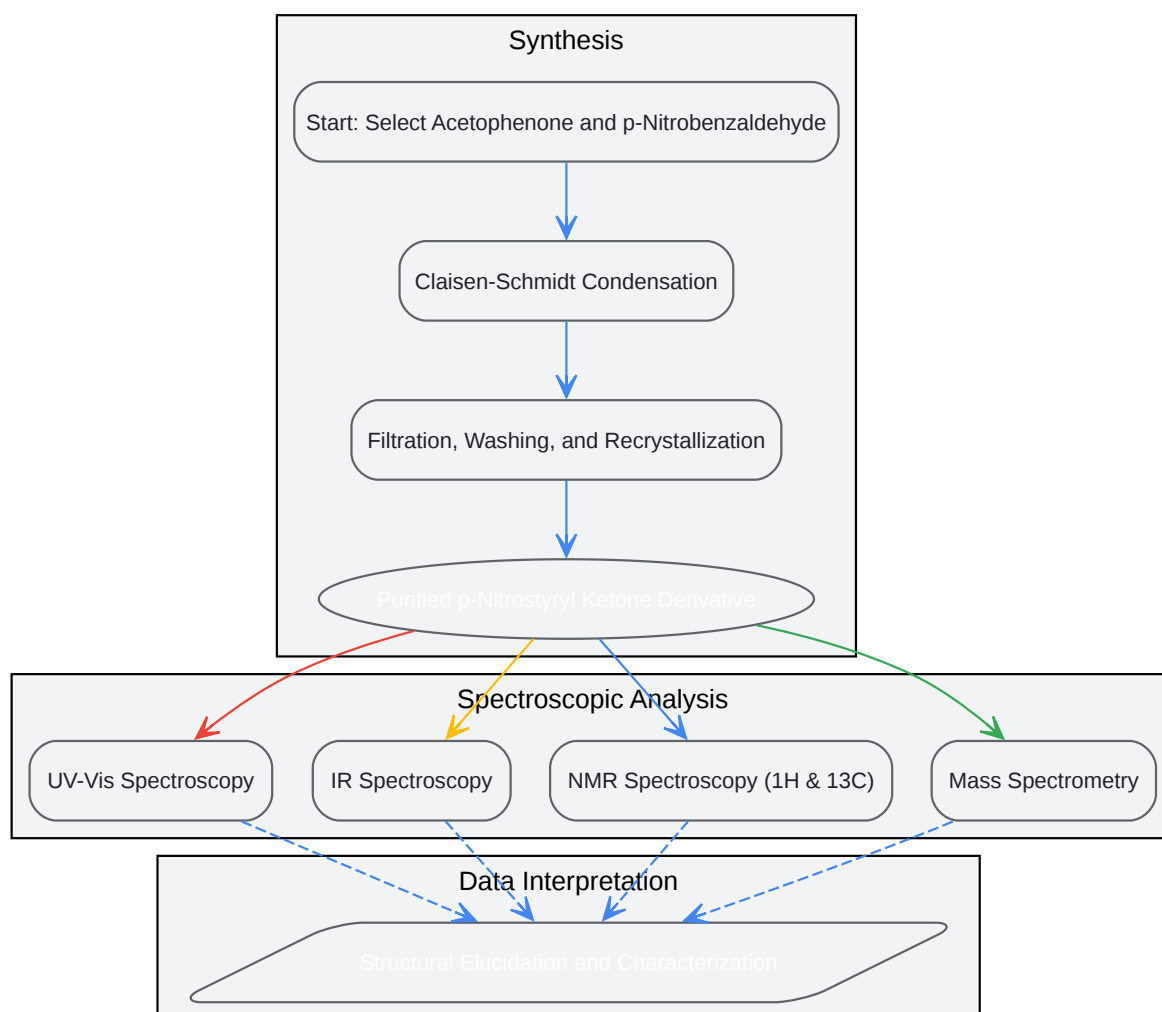
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and identify the major fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of **p-Nitrostyryl ketone** derivatives.

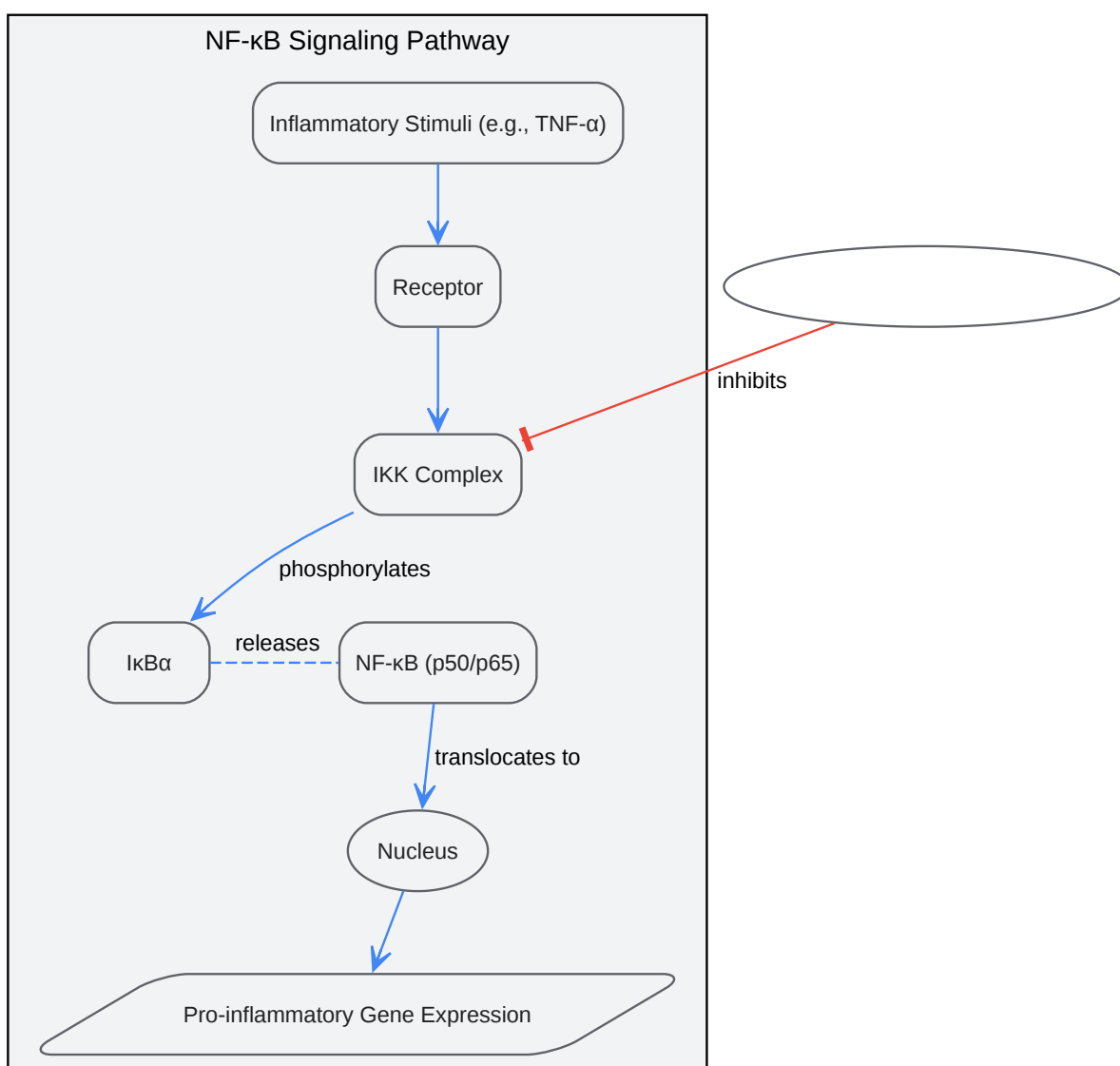


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Caption: Experimental workflow for synthesis and analysis.

Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways. One such pathway is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[18]



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Caption: Inhibition of the NF- κ B signaling pathway.

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